9,10-Dimethylanthracene-2,3,6,7-tetraol CAS number 13979-56-1
9,10-Dimethylanthracene-2,3,6,7-tetraol CAS number 13979-56-1
An In-Depth Technical Guide to 9,10-Dimethylanthracene-2,3,6,7-tetraol (CAS: 13979-56-1)
Introduction: 9,10-Dimethylanthracene-2,3,6,7-tetraol is a polyhydroxylated aromatic compound built upon a rigid anthracene core. Its symmetrical arrangement of four hydroxyl groups makes it a molecule of significant interest, particularly in the fields of supramolecular chemistry and materials science. While not as extensively documented as its parent hydrocarbon, 9,10-dimethylanthracene, this tetra-hydroxylated derivative presents a unique combination of a planar, chromophoric backbone with versatile functional handles for covalent bond formation. This guide provides a comprehensive overview of its known properties, potential synthetic routes, and burgeoning applications, with a focus on its role as a structural building block for advanced materials like Covalent Organic Frameworks (COFs).
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are the bedrock of any research endeavor. 9,10-Dimethylanthracene-2,3,6,7-tetraol is registered under CAS Number 13979-56-1.[1][2][3] Its structural and physicochemical properties, largely derived from computational models and supplier data, are summarized below.
Chemical Structure
The molecule consists of a central anthracene ring system with methyl groups at the 9 and 10 positions and hydroxyl groups at the 2, 3, 6, and 7 positions.
Caption: 2D Structure of 9,10-Dimethylanthracene-2,3,6,7-tetraol.
Physicochemical Data
The following table summarizes the key computed and experimental properties available for this compound. It is important for researchers to note that properties such as boiling point are predicted values and should be treated as estimates until experimentally verified.
| Property | Value | Source(s) |
| CAS Number | 13979-56-1 | [1][3] |
| Molecular Formula | C₁₆H₁₄O₄ | [3][4] |
| Molecular Weight | 270.28 g/mol | [2][3][4] |
| IUPAC Name | 9,10-dimethylanthracene-2,3,6,7-tetrol | [4] |
| Physical Form | Solid (Predicted) | |
| Density (Predicted) | 1.469 ± 0.06 g/cm³ | [1][2] |
| Boiling Point (Predicted) | 586.5 ± 45.0 °C | [1][2] |
| Hydrogen Bond Donors | 4 | [3][4] |
| Hydrogen Bond Acceptors | 4 | [3][4] |
| Topological Polar Surface Area (TPSA) | 80.9 Ų | [3][4] |
| XLogP3-AA | 3.7 | [4] |
| SMILES | CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)O)O)C)O)O | [3][4] |
| InChIKey | LSRBZTZFDKGLOB-UHFFFAOYSA-N | [4] |
Synthesis and Reactivity
While the compound is commercially available from several suppliers, published, peer-reviewed protocols for its synthesis are not readily found.[1][2][3] However, based on standard organic chemistry transformations, a plausible synthetic route can be proposed.
Proposed Synthetic Protocol
A common strategy for the synthesis of polyhydroxylated aromatic compounds is the demethylation of a corresponding methoxy-substituted precursor. The precursor, 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene, is a known compound.[5] The final deprotection step would yield the target tetraol.
Workflow: Proposed Synthesis via Demethylation
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Methodology (Hypothetical):
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Dissolution: Dissolve the starting material, 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene, in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the exothermicity of the reaction with the strong Lewis acid.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 4-5 molar equivalents) to the cooled solution. The BBr₃ coordinates to the methoxy oxygen atoms, facilitating cleavage of the methyl-oxygen bond.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by slowly adding methanol or water at 0 °C.[6] This will decompose the excess BBr₃ and the boron-phenoxide complexes.
-
Workup & Extraction: Perform an aqueous workup, which may involve washing with dilute acid, water, and brine. Extract the product into an organic solvent like ethyl acetate.
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Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography to yield the final 9,10-Dimethylanthracene-2,3,6,7-tetraol.
Known Reactivity
The hydroxyl groups are the primary sites of reactivity. A known transformation involves converting the tetraol into a protected tetrathiol derivative, 9,10-Dimethyl-2,3,6,7-Anthracenetetra(thioacetate).[7] This demonstrates the utility of the tetraol as a precursor for other functionalized anthracene systems, which may find use in molecular electronics or the construction of metal-organic frameworks (MOFs).[7]
Potential Applications in Materials Science
The most promising application for 9,10-Dimethylanthracene-2,3,6,7-tetraol is as a building block, or "linker," for the construction of Covalent Organic Frameworks (COFs).[3][8]
Role as a COF Linker
COFs are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. The properties of a COF are directly determined by the geometry and functionality of its linkers.
Causality for Suitability:
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Rigid Core: The planar and rigid anthracene core provides structural integrity, which is essential for forming a well-ordered, crystalline framework rather than an amorphous polymer.
-
C₄ Symmetry: The four hydroxyl groups are positioned in a way that provides C₄-type symmetry when viewed as a building block for 2D sheets. This defined geometry allows for predictable network formation.
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Reactive Handles: The hydroxyl groups are ideal for forming robust covalent linkages through condensation reactions, commonly with boronic acids (to form boronate esters) or other complementary linkers.
Illustrative COF Formation: The diagram below illustrates how 9,10-Dimethylanthracene-2,3,6,7-tetraol (Node) can react with a linear ditopic linker, such as a diboronic acid, to form a 2D COF with a porous, sheet-like structure.
Caption: Role as a tetratopic node in COF synthesis.
Spectroscopic and Analytical Characterization (Expected)
To confirm the identity and purity of synthesized or purchased 9,10-Dimethylanthracene-2,3,6,7-tetraol, a suite of analytical techniques should be employed. Below are the expected spectroscopic signatures.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the anthracene core. Due to the molecule's symmetry, a simple spectrum with few signals is expected.
-
Hydroxyl Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration, corresponding to the four -OH protons. This signal will disappear upon D₂O exchange.
-
Methyl Protons: A sharp singlet in the aliphatic region (typically 2.0-3.0 ppm) integrating to 6 protons, corresponding to the two methyl groups at the 9 and 10 positions.
-
-
¹³C NMR (Carbon NMR):
-
Expect a set of signals in the aromatic region (100-150 ppm) corresponding to the different carbon environments in the anthracene core. Carbons bearing hydroxyl groups will be shifted further downfield.
-
A signal in the aliphatic region (15-25 ppm) for the two equivalent methyl carbons.
-
-
FT-IR (Infrared Spectroscopy):
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching from the hydroxyl groups.
-
Sharp peaks around 2850-3000 cm⁻¹ corresponding to C-H stretching of the methyl and aromatic groups.
-
Absorptions in the 1500-1600 cm⁻¹ region due to C=C stretching within the aromatic rings.
-
A strong C-O stretching band around 1200-1260 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (approx. 270.28). High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₆H₁₄O₄.
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Safety and Handling
No specific toxicological data for 9,10-Dimethylanthracene-2,3,6,7-tetraol is available in the searched literature. However, the parent compound, 9,10-dimethylanthracene, is suspected of causing cancer (H351) and may cause long-lasting harmful effects to aquatic life (H413).[9]
Disclaimer: The addition of four hydroxyl groups can significantly alter the biological properties and toxicity profile compared to the parent hydrocarbon. Therefore, this compound should be handled with care as a research chemical of unknown toxicity.
Recommended Handling Procedures: [10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Some suppliers recommend storage under nitrogen.[3]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[10] Seek medical attention if irritation or other symptoms persist.
Conclusion
9,10-Dimethylanthracene-2,3,6,7-tetraol is a structurally intriguing molecule with significant potential that is just beginning to be explored. Its rigid, symmetric, and highly functionalized nature makes it an exemplary candidate for the rational design of advanced porous materials like Covalent Organic Frameworks. While detailed characterization and application studies in the public domain are currently sparse, its availability from commercial sources and its clear potential as a molecular building block position it as a compound of interest for researchers in materials science, supramolecular chemistry, and organic electronics. Further research into its synthesis, reactivity, and incorporation into functional materials is warranted and expected to yield valuable scientific insights.
References
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PubChem. (n.d.). 9,10-Dimethyl-2,3,6,7-anthracenetetraol. National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]
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ChemSrc. (2024, July 15). 9,10-dimethylanthracene-2,3,6,7-tetraol. Retrieved March 1, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 9,10-Dimethyl-2,3,6,7-Anthracenetetra(thioacetate) and Benzenepentathiol. Retrieved March 1, 2026, from [Link]
-
PubChem. (n.d.). 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]
-
CAS. (n.d.). Methanol. CAS Common Chemistry. Retrieved March 1, 2026, from [Link]
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